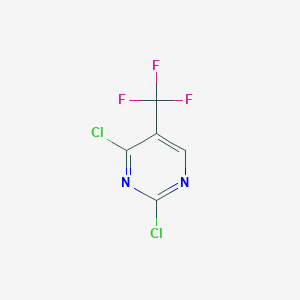

2,4-Dichloro-5-(trifluoromethyl)pyrimidine

Cat. No. B052786

Key on ui cas rn:

3932-97-6

M. Wt: 216.97 g/mol

InChI Key: IDRUEHMBFUJKAK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07741336B2

Procedure details

5-Trifluoromethyluracil (250 g, 1.39 mol) and phosphorous oxychloride (655 mL, 6.94 mol, 5 equiv) were charged to a 3 L 4-neck flask equipped with overhead stirrer, a reflux condenser, an addition funnel and an internal thermocouple. The contents were maintained under a nitrogen atmosphere as concentrated phosphoric acid (85 wt %, 9.5 mL, 0.1 equiv) was added in one portion to the slurry, resulting in a moderate exotherm. Diisopropylethylamine (245 mL, 1.39 mol, 1 equiv) was then added dropwise over 15 min at such a rate that the internal temperature of the reaction reached 85-90° C. by the end of the addition. By the end of the amine addition the reaction mixture was a homogenous light-orange solution. Heating was initiated and the orange solution was maintained at 100° C. for 20 h, at which time HPLC analysis of the reaction mixture indicated that the starting material was consumed. External heating was removed and the contents of the flask were cooled to 40° C. and then added dropwise to a cooled mixture of 3N HCl (5 L, 10 equiv) and diethyl ether (2 L) keeping the temperature of the quench pot between 10 and 15° C. The layers were separated, and the aqueous layer was extracted once with ether (1 L). The combined organic layers were combined, washed with water until the washes were neutral (5×1.5 L washes), dried with MgSO4 and concentrated to provide 288 g (95% yield) of a light yellow-orange oil of 96% purity (HPLC). This material can be further purified by distillation (bp 109° C. at 79 mmHg).

[Compound]

Name

amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Yield

95%

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]([F:12])([F:11])[C:3]1[C:4](=O)[NH:5][C:6](=O)[NH:7][CH:8]=1.P(Cl)(Cl)([Cl:15])=O.P(=O)(O)(O)O.C(N(C(C)C)CC)(C)C.[ClH:32]>C(OCC)C>[Cl:32][C:6]1[N:5]=[C:4]([Cl:15])[C:3]([C:2]([F:12])([F:11])[F:1])=[CH:8][N:7]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

250 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C=1C(NC(NC1)=O)=O)(F)F

|

|

Name

|

|

|

Quantity

|

655 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

9.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)(O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

245 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(CC)C(C)C

|

Step Four

[Compound]

|

Name

|

amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

5 L

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with overhead stirrer, a reflux condenser, an addition funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added in one portion to the slurry

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in a moderate exotherm

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

reached 85-90° C. by the end of the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was consumed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

External heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the contents of the flask were cooled to 40° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature of the quench pot between 10 and 15° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was extracted once with ether (1 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water until the washes

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with MgSO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=NC=C(C(=N1)Cl)C(F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 288 g | |

| YIELD: PERCENTYIELD | 95% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |